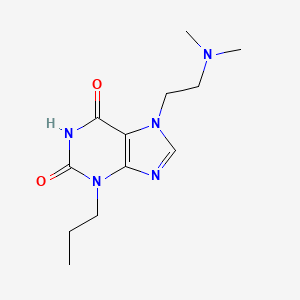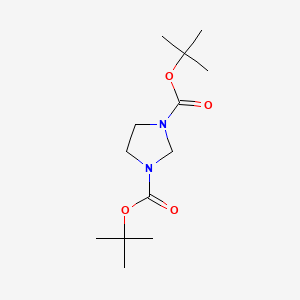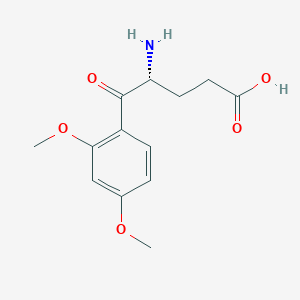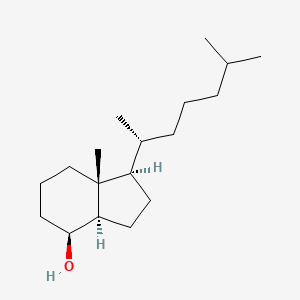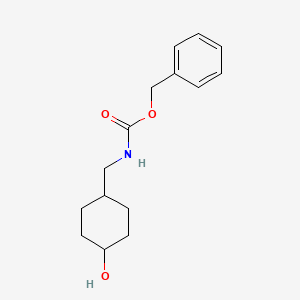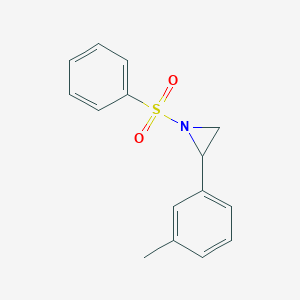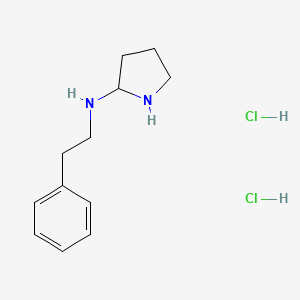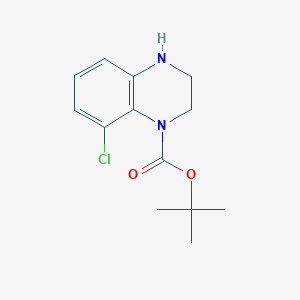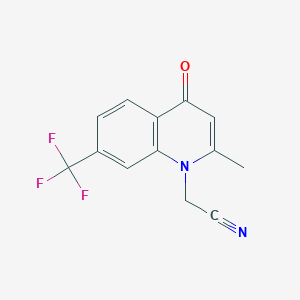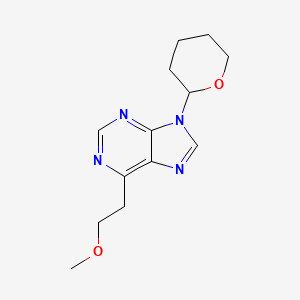
6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methoxyethyl group and a tetrahydropyran ring attached to the purine core.
Métodos De Preparación
The synthesis of 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-methoxyethyl bromide, followed by the introduction of the tetrahydropyran group through a cyclization reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl or tetrahydropyran groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Aplicaciones Científicas De Investigación
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine include other purine derivatives with different substituents. Examples include:
- 6-(2-hydroxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-ethoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-methoxyethyl)-9-(tetrahydro-2H-furan-2-yl)-9H-purine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Propiedades
Número CAS |
920503-19-1 |
|---|---|
Fórmula molecular |
C13H18N4O2 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
6-(2-methoxyethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C13H18N4O2/c1-18-7-5-10-12-13(15-8-14-10)17(9-16-12)11-4-2-3-6-19-11/h8-9,11H,2-7H2,1H3 |
Clave InChI |
STFQXHYTLDVRSZ-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=C2C(=NC=N1)N(C=N2)C3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)
